1-(3,5-Dichlorophenyl)ethanamine
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Overview
Description
1-(3,5-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C8H9Cl2N. It is characterized by the presence of two chlorine atoms attached to the benzene ring and an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form 3,5-dichlorophenyl-2-nitropropene. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the ethanamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used under basic conditions.
Major Products:
Oxidation: 3,5-Dichlorobenzaldehyde or 3,5-dichlorobenzoic acid.
Reduction: 1-(3,5-Dichlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dichlorophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
- 1-(3,4-Dichlorophenyl)ethanamine
- 1-(2,4-Dichlorophenyl)ethanamine
- 1-(2,3-Dichlorophenyl)ethanamine
Comparison: 1-(3,5-Dichlorophenyl)ethanamine is unique due to the specific positioning of the chlorine atoms on the benzene ring. This positioning can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological or chemical properties, making it a compound of particular interest in research .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNJVRIGZRAWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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